C.I. Disperse Blue 79:1
Overview
Description
C.I. Disperse Blue 79:1, also known as Disperse Blue 79, is a single azo class dye . It is a blue-gray powder that is soluble in acetone . It is used in the dyeing industry, particularly for high temperature and high pressure dyeing .
Synthesis Analysis
The manufacturing method of this compound involves the diazotization of 2,4-Dinitro-6-bromoaniline and coupling with Acetamide,N- [3- [bis [2- (acetyloxy)ethyl]amino]-4-methoxyphenyl]- .Molecular Structure Analysis
The molecular formula of this compound is C23H25BrN6O10, and its molecular weight is 625.38 . It belongs to the single azo class of dyes .Physical And Chemical Properties Analysis
This compound is a blue-gray powder that is soluble in acetone . It is suitable for high temperature and high pressure dyeing . The dye is sensitive to alkali, and the dye bath pH should be between 5 and 6 .Scientific Research Applications
1. Enhancement of High Temperature Dispersion Stability
C.I. Disperse Blue 79 demonstrates improved high temperature dispersion stability when formulated with certain composite surfactants. Anionic dispersion agents combined with lignin sulfonates, and composite surfactants, particularly anionic/anionic or anionic/nonionic types, are more effective than single dispersion agents for enhancing this stability. Excessive use of nonionic surfactants with low cloud points, however, can negatively affect this stability (He Jin-xin, 2006).
2. Crystal Structure Analysis
The crystal structure of C.I. Disperse Blue 79 has been determined through X-ray crystallography. This commercial aminoazobenzene dye was found to have a quasi-planar structure with a dihedral angle of 9.4(3)° between its two aromatic rings. The molecular conformation and packing in the crystal structure are stabilized by intra- and intermolecular hydrogen bonds, as well as interlayer aromatic π – π stacking interactions (Ki‐Min Park et al., 2002).
3. Crystal Morphology in Supercritical Carbon Dioxide
The morphological changes and crystal growth of C.I. Disperse Blue 79 in supercritical CO2 have been studied using various techniques like scanning electron microscopy and X-ray diffraction. It was observed that the melting point and crystallinity of the undissolved dye increased with rising temperature and pressure (Aiqin Hou & Jinjin Dai, 2009).
4. Impact on Dyeing Performance
Research on the dyeing performance of C.I. Disperse Blue 79 with polylactic acid fiber was conducted. This involved studying various ball milling conditions like milling time, solid content, and disperse agent. The optimal milling condition was determined by assessing dye uptake (YU Lu-san, 2009).
5. Environmental Interaction and Reduction
Disperse Blue 79 undergoes chemical and sediment-mediated reduction in anoxic environments. This azo dye and its intermediate, 2-bromo-4,6-dinitroaniline (BDNA), show rapid reduction in sediments with high organic carbon. The reaction pathways in these environments suggest the potential release of hazardous aromatic amines into water systems (E. J. Weber & R. L. Adams, 1995).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN6O10/c1-13(31)25-18-11-20(28(5-7-39-14(2)32)6-8-40-15(3)33)22(38-4)12-19(18)26-27-23-17(24)9-16(29(34)35)10-21(23)30(36)37/h9-12H,5-8H2,1-4H3,(H,25,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRUDOBCTLPTFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC(=O)C)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027539 | |
Record name | C.I. Disperse Blue 79:1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
Record name | Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
3618-72-2, 158707-49-4 | |
Record name | Disperse Blue 79:1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3618-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Disperse Blue 79:1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Blue 79:1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]imino]diethyl diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acetamide, N-(5-(bis(2-(acetyloxy)ethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISPERSE BLUE BLACK 79 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S69658NN7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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